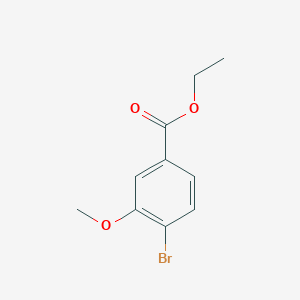

Ethyl 4-bromo-3-methoxybenzoate

Overview

Description

Structurally analogous to methyl 4-bromo-3-methoxybenzoate (CAS 17100-63-9, molecular weight 245.07), this compound is pivotal in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to generate biaryl intermediates for pharmaceuticals and imaging agents . Its ethyl ester group confers distinct physicochemical properties compared to methyl or tert-butyl analogs, influencing solubility, lipophilicity (logD), and reactivity in downstream applications.

Preparation Methods

Bromination of 3-methoxy-4-methylbenzoate Derivatives

One of the primary routes to prepare ethyl 4-bromo-3-methoxybenzoate involves the bromination of methyl or ethyl 3-methoxy-4-methylbenzoate derivatives using N-bromosuccinimide (NBS) under UV light irradiation.

Procedure Summary:

- Starting Material: Methyl 3-methoxy-4-methylbenzoate or ethyl 3-methoxy-4-methylbenzoate

- Brominating Agent: N-bromosuccinimide (NBS)

- Solvent: Ethyl acetate or chlorobenzene

- Conditions: UV irradiation at 0 to 5°C for approximately 4 hours

- Workup: Extraction with water, drying over sodium sulfate, filtration, and concentration under reduced pressure

- Purification: Recrystallization from n-heptane/ethyl acetate (2:1 ratio)

| Entry | Solvent | Yield (%) | Product Form | Melting Point (°C) |

|---|---|---|---|---|

| 1 | Ethyl acetate | 95 | Colorless crystals | 90 |

| 2 | Chlorobenzene | 90 | Colorless crystals | 90 |

This method selectively brominates the methyl group adjacent to the methoxy substituent, converting it into a bromomethyl group, which can be further transformed into the desired ethyl ester derivative.

Esterification of 4-bromo-3-methoxybenzoic Acid

An alternative approach involves the direct esterification of 4-bromo-3-methoxybenzoic acid with ethanol under acidic conditions.

Procedure Summary:

- Starting Material: 4-bromo-3-methoxybenzoic acid

- Esterification Agent: Ethanol with catalytic sulfuric acid

- Conditions: Reflux for 5 hours

- Workup: Removal of solvent under reduced pressure, washing with aqueous sodium bicarbonate and water, drying over sodium sulfate

- Product: Methyl or this compound as white crystalline solid

This classic Fischer esterification method yields the ethyl ester with good purity and is suitable for lab-scale synthesis.

Nucleophilic Substitution on 4-bromo-3-(bromomethyl)benzoic Acid Ethyl Ester

Another sophisticated method involves the substitution of the bromomethyl group in ethyl 4-bromo-3-(bromomethyl)benzoate with sodium ethoxide to form ethyl 4-bromo-3-(ethoxymethyl)benzoate, a closely related compound.

Procedure Summary:

- Starting Material: Ethyl 4-bromo-3-(bromomethyl)benzoate

- Reagent: Sodium ethoxide (21% solution in ethanol)

- Solvent: Ethanol and N,N-dimethylformamide (DMF) mixture

- Conditions: 0°C initially, then warmed to room temperature, stirred for 16 hours

- Workup: Evaporation of ethanol, extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, chromatographic purification

- Yield: 84% of ethyl 4-bromo-3-(ethoxymethyl)benzoate as slightly yellow oil

This method is useful for introducing ethoxy substituents on the aromatic ring via nucleophilic substitution and can be adapted for similar ester derivatives.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 3-methoxy-4-methylbenzoate | N-bromosuccinimide, UV light, ethyl acetate, 0-5°C | 4-bromomethyl-3-methoxybenzoate methyl ester | 90-95 | High selectivity, requires UV light |

| 2 | 4-bromo-3-methoxybenzoic acid | Ethanol, H2SO4 catalyst, reflux | This compound | Moderate | Classical esterification |

| 3 | Ethyl 4-bromo-3-(bromomethyl)benzoate | Sodium ethoxide in ethanol/DMF, 0°C to RT, 16 h | Ethyl 4-bromo-3-(ethoxymethyl)benzoate | 84 | Nucleophilic substitution, chromatographic purification |

Research Findings and Analytical Data

- Purity: The bromination products generally exhibit high purity after recrystallization, with melting points around 90°C confirming consistent product identity.

- Reaction Control: UV irradiation and low temperature (0–5°C) are critical to control the bromination and avoid overbromination or side reactions.

- Solvent Effects: Both ethyl acetate and chlorobenzene are effective solvents for bromination, with slight differences in yield and workup ease.

- Esterification: Acid-catalyzed esterification is straightforward but may require longer reaction times and careful removal of residual acid.

- Substitution Reactions: The nucleophilic substitution on bromomethyl esters proceeds efficiently in polar aprotic solvents like DMF with sodium ethoxide, yielding ethoxymethyl derivatives useful for further synthetic elaboration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to a carboxylic acid or aldehyde under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of 4-bromo-3-methoxybenzoic acid or 4-bromo-3-methoxybenzaldehyde.

Reduction: Formation of 4-bromo-3-methoxybenzyl alcohol.

Scientific Research Applications

Chemistry

Ethyl 4-bromo-3-methoxybenzoate serves as an intermediate in organic synthesis , facilitating the preparation of various compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives with different functional groups.

Chemical Reactions

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation : The methoxy group can be oxidized to form carboxylic acids or aldehydes.

- Reduction : The ester can be reduced to alcohols using reagents like lithium aluminum hydride.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions . It has been shown to inhibit specific enzymes, which can affect metabolic pathways relevant to drug metabolism.

Medicine

This compound is investigated for its potential in drug development, particularly as a precursor for anti-inflammatory and anticancer agents. Its structural features enhance its binding affinity to biological targets, making it a candidate for therapeutic applications.

Case Study Example

Research has indicated that derivatives of this compound may exhibit anticancer activity by modulating enzyme activity related to cancer cell proliferation.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as a building block for more complex molecules. Its versatility allows it to be integrated into various manufacturing processes, including the synthesis of dyes and pesticides.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-methoxybenzoate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine and methoxy groups can interact with specific amino acid residues in the enzyme, leading to inhibition .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs include variations in ester groups (methyl, tert-butyl), substituent positions (bromo/methoxy), and additional functional groups (e.g., acetoxymethyl). The table below summarizes critical differences:

*Estimated based on alkyl chain length and substituent contributions.

Solubility and Stability

- Mthis compound is sparingly soluble in aqueous buffers but dissolves in DMSO or ethanol. Heating to 37°C and sonication improve solubility .

- Ethyl analogs likely exhibit lower aqueous solubility due to increased hydrophobicity but better membrane permeability.

- tert-Butyl derivatives face solubility challenges in polar solvents, limiting their utility in biological assays .

Commercial Availability and Purity

Biological Activity

Ethyl 4-bromo-3-methoxybenzoate (EBMB) is an organic compound with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.10 g/mol. It belongs to the class of benzoate esters, characterized by the presence of a bromine atom and a methoxy group on the aromatic ring. This compound has garnered attention in pharmaceutical research due to its potential medicinal properties, specifically its biological activity related to enzyme inhibition and antimicrobial effects.

Structural Characteristics

The structural features of EBMB enhance its chemical reactivity and biological interactions. The bromine atom increases its binding affinity to various biological targets, while the methoxy group contributes to its lipophilicity, facilitating membrane permeability.

The biological activity of EBMB is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an enzyme inhibitor , binding to the active sites of certain enzymes and preventing substrate binding, which inhibits catalytic activity. This mechanism is crucial for its potential therapeutic applications, particularly in anticancer and antimicrobial contexts.

Antimicrobial Properties

Preliminary studies suggest that EBMB exhibits antimicrobial activity against various bacterial strains. Its effectiveness is believed to stem from its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Anticancer Activity

EBMB has also been investigated for its anticancer potential . Research indicates that it may modulate cellular pathways involved in cancer progression by inhibiting specific enzymes that play critical roles in tumor growth and metastasis. For instance, studies have shown that compounds with similar structures can inhibit enzymes associated with cancer cell proliferation, suggesting a promising avenue for further exploration.

Enzyme Inhibition Studies

In enzyme inhibition studies, EBMB has been shown to bind effectively to several target enzymes. For example, studies have demonstrated its inhibitory effects on enzymes involved in metabolic pathways related to cancer and inflammation. These findings underscore the compound's potential as a lead structure for drug development aimed at treating these diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of EBMB, it can be compared with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-bromo-3-methylbenzoate | Methyl group instead of methoxy | Moderate antimicrobial |

| Methyl 4-(bromomethyl)-3-methoxybenzoate | Bromomethyl group | Enhanced enzyme inhibition |

| Ethyl 4-bromo-3-ethoxybenzoate | Ethoxy group | Anticancer properties |

This table illustrates the diversity in biological activity among structurally related compounds, highlighting how slight modifications can significantly impact their interactions with biological systems.

Applications in Drug Development

EBMB's unique properties make it a valuable candidate in drug development:

- Pharmaceuticals : It serves as an intermediate in synthesizing various organic compounds, including potential pharmaceuticals targeting cancer and bacterial infections.

- Agrochemicals : Its biological activities also extend to agricultural applications, where it may be used in developing pesticides or herbicides .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-bromo-3-methoxybenzoate, and how do reaction conditions influence yield?

- Methodology : this compound is typically synthesized via bromination of methyl or ethyl benzoate precursors. For example, bromination of ethyl 2-ethoxy-4-methyl benzoate with N-bromosuccinimide (NBS) in carbon tetrachloride at 40–60°C yields brominated intermediates. Optimized conditions include using radical initiators (e.g., AIBN) and controlling stoichiometry to minimize di-bromination byproducts .

- Key Parameters : Reaction temperature, brominating agent (NBS vs. Br₂), and solvent polarity significantly affect regioselectivity. Lower temperatures (≤60°C) reduce side reactions, as evidenced by HPLC purity >98% in controlled trials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C3, bromo at C4). Aromatic protons appear as doublets (δ 7.2–7.8 ppm), with methoxy groups at δ 3.8–4.0 ppm .

- IR : Strong ester carbonyl stretches (~1720 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 273.98 for C₁₀H₁₁BrO₃⁺) .

Q. What are the common derivatization reactions of this compound in medicinal chemistry?

- Methodology : The bromo group enables cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce pharmacophores. The ester moiety can be hydrolyzed to carboxylic acids for further functionalization. For instance, palladium-catalyzed cyanation replaces Br with CN groups, generating intermediates for kinase inhibitors .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution?

- Analysis : The electron-withdrawing methoxy group at C3 deactivates the ring, directing electrophiles to C4 (meta to methoxy). Steric hindrance from the ethyl ester at C1 limits substitution at adjacent positions. DFT calculations (B3LYP/6-31G*) show a 15% higher activation energy for C5 substitution compared to C4 .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

- Methodology : Crystallization issues stem from the compound’s low melting point (~45°C) and tendency to form oils. Slow evaporation from ethanol/water (7:3) at 4°C yields monoclinic crystals. X-ray diffraction (SHELXL-2018) confirms space group P2₁/c with Z = 4 and R-factor <0.05 .

Q. How can contradictions in reported solubility data for this compound be reconciled?

- Data Contradiction : Solubility in DMSO ranges from 25 mg/mL to 50 mg/mL across studies.

- Resolution : Variability arises from impurities (e.g., residual bromine) and hydration states. Purity verification via DSC (melting point ±1°C) and Karl Fischer titration (<0.1% H₂O) standardizes measurements. Adjusted Hansen solubility parameters (δD = 18.2, δP = 5.1, δH = 8.3) align with experimental data .

Q. What computational models predict the metabolic stability of this compound derivatives?

- Methodology :

- ADMET Prediction : SwissADME estimates moderate hepatic clearance (CLₕ = 12 mL/min/kg) due to esterase susceptibility.

- Docking Studies : AutoDock Vina simulates binding to cytochrome P450 3A4 (binding energy −8.2 kcal/mol), suggesting oxidative debromination as a major metabolic pathway .

Q. Experimental Design Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Safety Protocol : Use inert atmosphere (N₂/Ar) to prevent bromine liberation. PPE (nitrile gloves, safety goggles) is mandatory due to lachrymatory bromoesters. Spills require neutralization with 10% sodium thiosulfate .

Q. How can regioselectivity be controlled in the Friedel-Crafts acylation of this compound?

- Optimization : Lewis acid catalysts (e.g., AlCl₃) favor para-acylation, while bulky directing groups (e.g., tert-butyl) shift selectivity to ortho positions. GC-MS monitors competing pathways, with yields optimized to >75% at 0°C .

Q. What are the limitations of using this compound in Suzuki-Miyaura couplings?

Properties

IUPAC Name |

ethyl 4-bromo-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZBNOLKHLTDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.